molecular formula C8H12ClNOS B6165970 1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride CAS No. 1310422-38-8

1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride

Cat. No.: B6165970
CAS No.: 1310422-38-8
M. Wt: 205.7
InChI Key:
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Description

1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride is a chemical compound with the molecular formula C8H11NOS·HCl and a molecular weight of 205.71 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with the appropriate thienopyran derivative.

  • Functionalization: The thienopyran ring is functionalized to introduce the amine group at the 7-position.

  • Chloride Formation: The amine group is then converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and consistency. This may include the use of continuous flow reactors, large-scale distillation, and crystallization techniques to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the thienopyran ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

  • Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thiols and thioethers.

  • Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride is similar to other thienopyran derivatives, such as thienopyran-7-ol and thienopyran-7-thiol its unique structural features, such as the presence of the amine group and the hydrochloride salt form, distinguish it from these compounds

Properties

CAS No.

1310422-38-8

Molecular Formula

C8H12ClNOS

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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